molecular formula C16H14N4O2S2 B378182 isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate

isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate

Cat. No.: B378182
M. Wt: 358.4g/mol
InChI Key: ITVDYLHXQXSRMF-UHFFFAOYSA-N
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Description

isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a thiophene ring, a pyridine ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate typically involves multi-step organic reactions. One common method includes the condensation of propionaldehyde, malononitrile, and cyanothioacetamide to form intermediate compounds, which are then further reacted to produce the final product . The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

isopropyl {[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H14N4O2S2

Molecular Weight

358.4g/mol

IUPAC Name

propan-2-yl 2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylacetate

InChI

InChI=1S/C16H14N4O2S2/c1-9(2)22-13(21)8-24-16-11(7-18)14(12-4-3-5-23-12)10(6-17)15(19)20-16/h3-5,9H,8H2,1-2H3,(H2,19,20)

InChI Key

ITVDYLHXQXSRMF-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CS2)C#N

Canonical SMILES

CC(C)OC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CS2)C#N

Origin of Product

United States

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